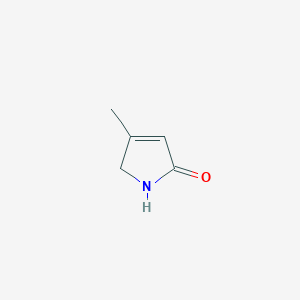

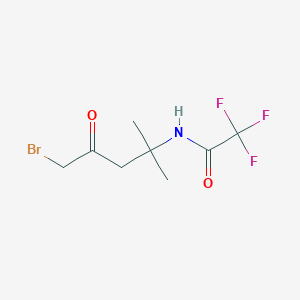

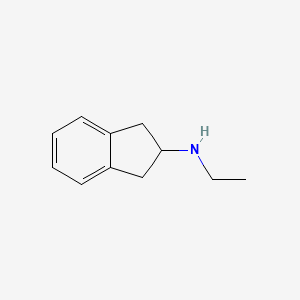

![molecular formula C8H8F3NO2 B3270850 O-[4-(Trifluoromethoxy)benzyl]hydroxylamine CAS No. 535975-99-6](/img/structure/B3270850.png)

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine

Overview

Description

“O-[4-(Trifluoromethoxy)benzyl]hydroxylamine” is an organic compound. It is a clear, colorless liquid . It is an organic building block .

Synthesis Analysis

“O-[4-(Trifluoromethoxy)benzyl]hydroxylamine” may be used in chemical synthesis . The synthesis process may involve reactions that produce carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .Molecular Structure Analysis

The molecular formula of “O-[4-(Trifluoromethoxy)benzyl]hydroxylamine” is C8H6BrF3O . It has an average mass of 255.032 Da and a monoisotopic mass of 253.955399 Da .Chemical Reactions Analysis

The chemical reactions involving “O-[4-(Trifluoromethoxy)benzyl]hydroxylamine” may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .Physical And Chemical Properties Analysis

“O-[4-(Trifluoromethoxy)benzyl]hydroxylamine” is a liquid with a refractive index of 1.48 . It has a boiling point of 82-84 °C/10 mmHg and a density of 1.594 g/mL at 25 °C .Scientific Research Applications

Environmental Chemistry: Production of Hydroxyl Radical

- Study: A study by Chen et al. (2015) revealed that hydroxylamine (HA) can activate hydrogen peroxide (H2O2), producing hydroxyl radicals (HO·), which are crucial in environmental chemistry. This process involves two steps: activation of H2O2 by protonated HA and the subsequent reaction with the intermediate protonated aminoxyl radical.

Biochemistry: Active-Site-Directed Inhibition

- Study: In biochemical research, D’Silva, Williams, and Massey (1986) used a derivative of hydroxylamine to demonstrate active-site-directed inhibition in D-amino acid oxidase. The reaction involved specific incorporation of an amine group into a nucleophilic residue, indicating the potential of hydroxylamine derivatives in probing enzyme active sites.

Chemical Synthesis: O-(Diphenylphosphinyl)hydroxylamine

- Studies: Harger (1981, 1982) discussed the synthesis of O-(diphenylphosphinyl)hydroxylamine from hydroxylamine and its reactions. This demonstrates hydroxylamine's versatility in forming compounds with potential applications in various chemical syntheses.

Pharmaceutical Research: Biological Importance

- Study: In a study by Manthiri et al. (2019), the biological importance of O-Benzyl hydroxylamine, an antiseptic drug, was explored using molecular spectroscopic tools and theoretical calculations. This research highlights the importance of hydroxylamine derivatives in the development of pharmaceutical compounds.

Organic Chemistry: Synthesis of Hydroxylamine Derivatives

- Study: Legault and Charette (2003) described an efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine. This research underlines the importance of hydroxylamine derivatives in organic synthesis, showing their utility in creating complex organic molecules.

Crystallography: Structural Analysis

- Study: The structural analysis of hydroxyamidine derivatives, such as 4-Bromo-N-phenylbenzamidoxime, was explored by Cibian, Ferreira, and Hanan (2009). This study contributes to the understanding of molecular structures, particularly in the field of crystallography.

Safety and Hazards

“O-[4-(Trifluoromethoxy)benzyl]hydroxylamine” is a corrosive material . It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

O-[[4-(trifluoromethoxy)phenyl]methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGCUCFAELENTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629826 | |

| Record name | O-{[4-(Trifluoromethoxy)phenyl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

535975-99-6 | |

| Record name | O-{[4-(Trifluoromethoxy)phenyl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

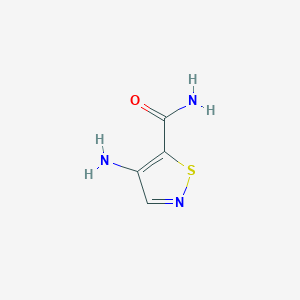

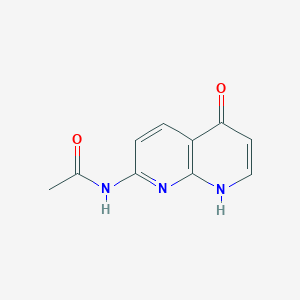

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3270787.png)

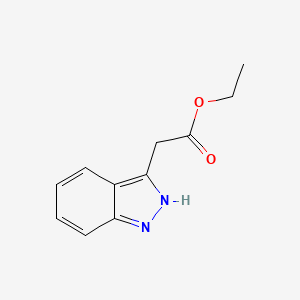

![N'-[(2,4-dimethoxy-3-methylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B3270838.png)